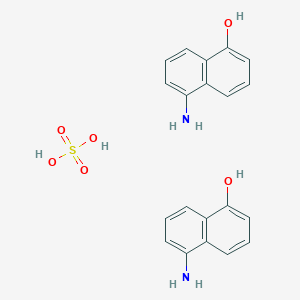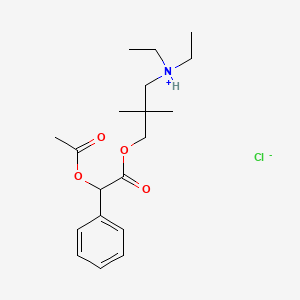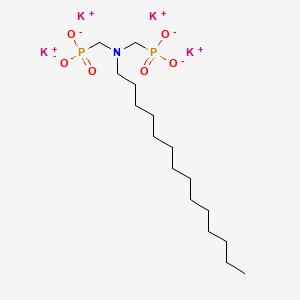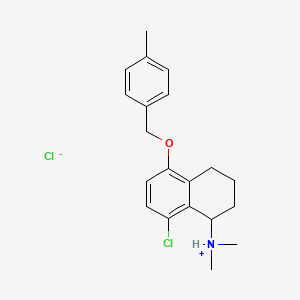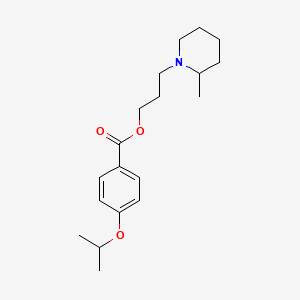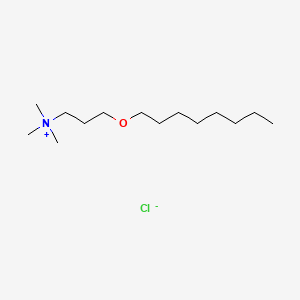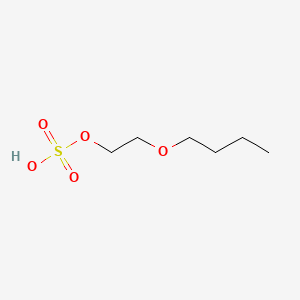
2-Butoxyethyl hydrogensulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxyethyl hydrogensulphate is an organic compound with the molecular formula C6H14O5S. It is commonly used as a surfactant or emulsifier in the preparation of detergents, cleaners, and lubricants. Additionally, it finds applications in metal surface treatment, paint, and coating manufacturing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butoxyethyl hydrogensulphate can be synthesized through the esterification of 2-butoxyethanol with sulfuric acid. The reaction typically involves mixing 2-butoxyethanol with concentrated sulfuric acid under controlled temperature conditions to form the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes use solid acid catalysts and are carried out in fixed-bed reactors at temperatures ranging from 70 to 150°C. The water generated during the reaction is removed by azeotropic distillation, and the resulting product is purified through rectification .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butoxyethyl hydrogensulphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2-butoxyethanol and sulfuric acid.
Substitution: It can participate in nucleophilic substitution reactions where the hydrogensulphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Produces 2-butoxyethanol and sulfuric acid.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butoxyethyl hydrogensulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, cleaners, and lubricants, as well as in metal surface treatment and paint manufacturing
Mécanisme D'action
The mechanism of action of 2-butoxyethyl hydrogensulphate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in detergents and cleaners, where it helps to emulsify oils and dirt, making them easier to remove .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butoxyethanol: An organic compound with similar surfactant properties, used in cleaning products and as a solvent.
2-Butoxyethyl acetate: Another related compound used as a solvent in coatings and paints.
Uniqueness
2-Butoxyethyl hydrogensulphate is unique due to its hydrogensulphate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly effective as a surfactant and emulsifier in various industrial applications .
Propriétés
Numéro CAS |
927-96-8 |
|---|---|
Formule moléculaire |
C6H14O5S |
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
2-butoxyethyl hydrogen sulfate |
InChI |
InChI=1S/C6H14O5S/c1-2-3-4-10-5-6-11-12(7,8)9/h2-6H2,1H3,(H,7,8,9) |
Clé InChI |
XAULISWKJQTUOD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



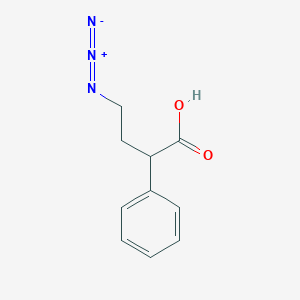
![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
![[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate](/img/structure/B13779278.png)
